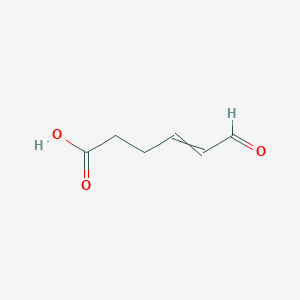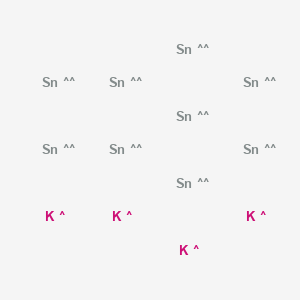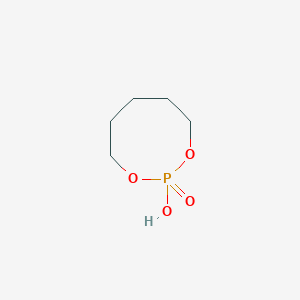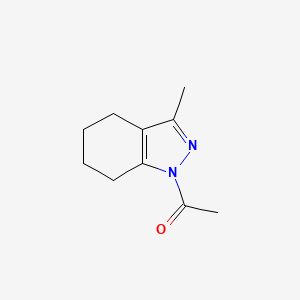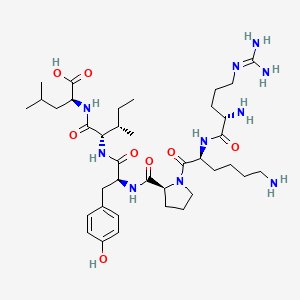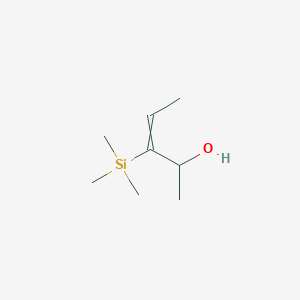![molecular formula C14H19NO4 B14418097 Butyl {4-[(oxiran-2-yl)methoxy]phenyl}carbamate CAS No. 83263-98-3](/img/structure/B14418097.png)
Butyl {4-[(oxiran-2-yl)methoxy]phenyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl {4-[(oxiran-2-yl)methoxy]phenyl}carbamate is a chemical compound known for its unique structure and properties. It contains an oxirane ring, a phenyl group, and a carbamate moiety, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl {4-[(oxiran-2-yl)methoxy]phenyl}carbamate typically involves the reaction of butyl isocyanate with 4-[(oxiran-2-yl)methoxy]phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl {4-[(oxiran-2-yl)methoxy]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for the oxidation of the oxirane ring.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the carbamate group.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Butyl {4-[(oxiran-2-yl)methoxy]phenyl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl {4-[(oxiran-2-yl)methoxy]phenyl}carbamate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate various biochemical pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[(2RS)-Oxiran-2-yl]methoxy]phenylacetamide
- 4-(2-Oxiranylmethoxy)butyl acrylate
- Bis(2-methoxy-4-(oxiran-2-ylmethyl)phenyl)isophthalate
Uniqueness
Butyl {4-[(oxiran-2-yl)methoxy]phenyl}carbamate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
CAS No. |
83263-98-3 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
butyl N-[4-(oxiran-2-ylmethoxy)phenyl]carbamate |
InChI |
InChI=1S/C14H19NO4/c1-2-3-8-17-14(16)15-11-4-6-12(7-5-11)18-9-13-10-19-13/h4-7,13H,2-3,8-10H2,1H3,(H,15,16) |
InChI Key |
QTMKXPQIJLMFFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


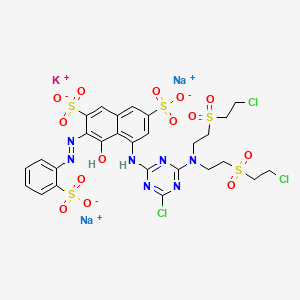
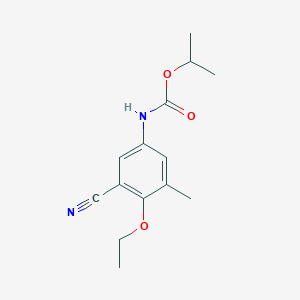

![Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate](/img/structure/B14418024.png)
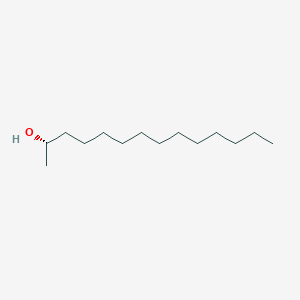
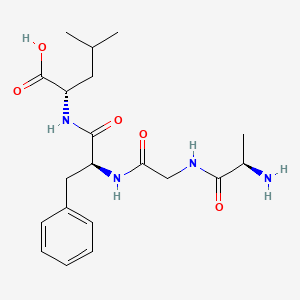
![3-[(Ethoxymethoxy)methyl]heptane](/img/structure/B14418041.png)
